molecular formula C20H23N3O4 B2854146 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 2034393-03-6

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No. B2854146
CAS RN: 2034393-03-6
M. Wt: 369.421
InChI Key: GXOUIBMKMXLVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-ylmethyl)urea is a chemical compound that has gained significant attention in recent years for its potential use in scientific research. This compound has been found to have unique biochemical and physiological effects that make it a valuable tool for studying various biological processes. In

Mechanism of Action

The mechanism of action of 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-ylmethyl)urea involves the inhibition of various enzymes, as mentioned earlier. The compound binds to the active site of these enzymes, preventing their normal function. Additionally, this compound has been found to modulate various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway, which play important roles in inflammation and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-ylmethyl)urea are diverse and complex. The compound has been found to have anti-inflammatory and antioxidant effects, which can protect cells from oxidative stress and inflammation. Additionally, this compound has been found to modulate various signaling pathways, which can affect cell survival and proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-ylmethyl)urea in lab experiments are numerous. The compound has been found to be a potent inhibitor of various enzymes, making it a valuable tool for studying the mechanisms underlying various biological processes. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases. However, there are some limitations to using this compound in lab experiments. For example, the compound may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are many future directions for research involving 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-ylmethyl)urea. One direction is to further explore the compound's potential therapeutic applications, particularly in the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to better understand the compound's mechanism of action and its effects on various signaling pathways. Finally, there is a need for the development of more potent and selective inhibitors of the enzymes targeted by this compound, which can provide more insights into the mechanisms underlying various biological processes.

Synthesis Methods

The synthesis of 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-ylmethyl)urea is a complex process that involves several steps. The first step involves the reaction of naphthalene with ethylene glycol to form a diol intermediate. This intermediate is then reacted with phosgene to produce a chloroformate derivative. The chloroformate derivative is then reacted with 2-amino-2-methyl-1-propanol to form the corresponding carbamate. The final step involves the reaction of the carbamate with urea to produce the target compound.

Scientific Research Applications

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-ylmethyl)urea has a wide range of scientific research applications. It has been found to be a potent inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play important roles in various biological processes, and their inhibition can provide valuable insights into the mechanisms underlying these processes. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.

properties

IUPAC Name

1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c24-18-8-9-19(25)23(18)11-13-27-12-10-21-20(26)22-14-16-6-3-5-15-4-1-2-7-17(15)16/h1-7H,8-14H2,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOUIBMKMXLVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)NCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-ylmethyl)urea

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